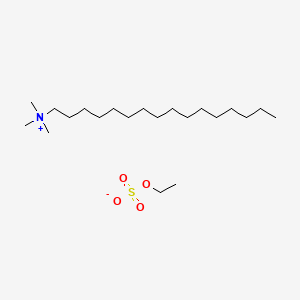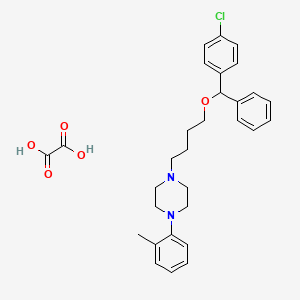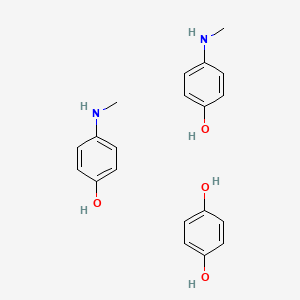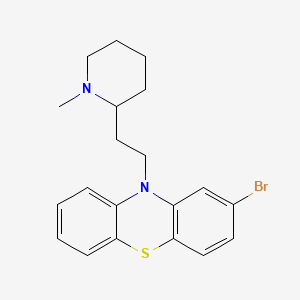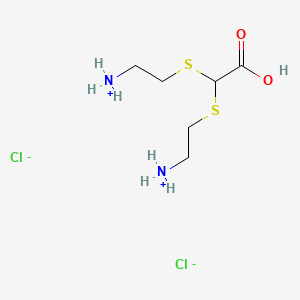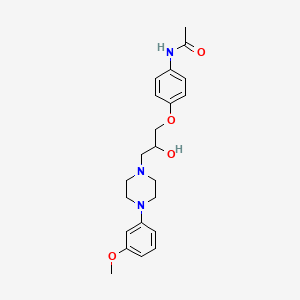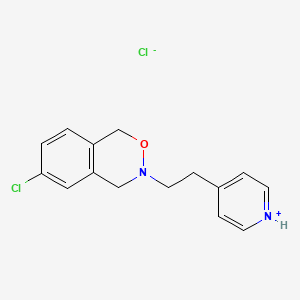
Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)- is a complex organic compound characterized by its unique polycyclic structure. This compound contains multiple interconnected rings, including three three-membered rings, one seven-membered ring, three eight-membered rings, three nine-membered rings, and one ten-membered ring . Its intricate structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of organic synthesis, such as batch processing and the use of high-purity reagents, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure by adding hydrogen atoms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)- has several scientific research applications, including:
Chemistry: Used as a model compound to study polycyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)- involves its interaction with molecular targets through its polycyclic structure. The compound’s unique geometry allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular pathways involved are not well-understood and require further research.
Comparación Con Compuestos Similares
Similar Compounds
Adamantane: Another polycyclic compound with a simpler structure.
Cubane: Known for its cubic structure and high strain energy.
Norbornane: A bicyclic compound with a bridged ring system.
Uniqueness
Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)- is unique due to its highly complex and interconnected ring system, which distinguishes it from other polycyclic compounds. Its structure provides unique chemical and physical properties that are valuable for various research applications .
Propiedades
Número CAS |
62279-40-7 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
tetracyclo[7.1.0.02,4.05,7]decane |
InChI |
InChI=1S/C10H14/c1-5-2-7(5)9-4-10(9)8-3-6(1)8/h5-10H,1-4H2 |
Clave InChI |
DXVRHBRLEFLZRW-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC2C3CC3C4C1C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea](/img/structure/B13751592.png)
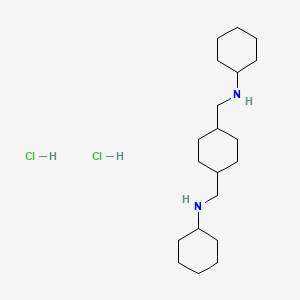
![2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751606.png)
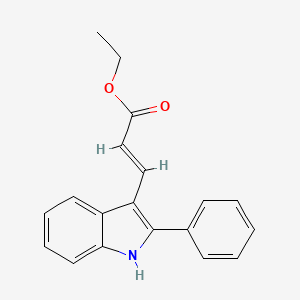

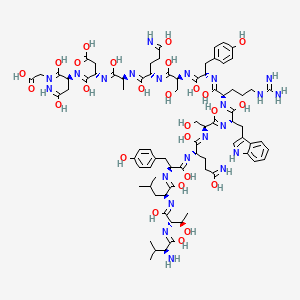
![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)
